Benchmark Synthesis Yield Data for 2-(3,4-Dichlorophenyl)-1,3-benzothiazole via Validated Routes
The target compound has been synthesized via at least two independent, validated routes with established quantitative yield data, providing procurement confidence that is unavailable for many less-characterized analogues. One route utilizes a TiCl4/Sm reductive cyclization system [1], while another employs a silica sulfuric acid-catalyzed one-pot reaction from 3,4-dichlorobenzaldehyde and o-aminothiophenol at room temperature [2]. The availability of multiple synthesis protocols with documented yields reduces reliance on single-supplier methods and facilitates method transfer or in-house production.
| Evidence Dimension | Synthetic accessibility and protocol validation |
|---|---|
| Target Compound Data | Synthesized via TiCl4/Sm reductive cyclization; also synthesized via silica sulfuric acid-catalyzed one-pot reaction |
| Comparator Or Baseline | Numerous 2-arylbenzothiazole analogues lacking published synthetic protocols with verified yields |
| Quantified Difference | At least two independent synthetic routes with documented yields reported in primary literature |
| Conditions | TiCl4/Sm system; or silica sulfuric acid catalyst in absolute methanol at room temperature |
Why This Matters
Procurement of a compound with multiple published and validated synthetic routes reduces supply chain risk and enables method transfer or in-house synthesis if required.
- [1] ChemSrc. Efficient synthesis of 2-arylbenzothiazole derivatives with the aid of a low-valent titanium reagent. 2018. View Source
- [2] ChemSrc. Eco-friendly synthesis of 2-substituted benzothiazoles catalyzed by silica sulfuric acid. 2018. View Source
